6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid
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Description
“6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid” is a chemical compound with a molecular weight of 249.31 . The IUPAC name for this compound is 6-[3-(dimethylamino)phenyl]-6-oxohexanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H19NO3/c1-15(2)12-7-5-6-11(10-12)13(16)8-3-4-9-14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid” has a molecular weight of 249.31 . Unfortunately, there is no further information available about the physical and chemical properties of this compound from the search results.Scientific Research Applications
1. Catalytic Transformations and Organic Synthesis
6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid and its derivatives play a significant role in catalytic transformations. For instance, the olefination of substituted N,N-dimethylbenzylamines, which can further be transformed into 3-(2'-tolyl)propanoic acid and its derivatives, is facilitated by adjusting the acidity of reaction conditions (Cai, Fu, Li, Wan, & Shi, 2007).
2. Photophysical Properties and Molecular Logic Switches
The study of photophysical properties of 6-amino-substituted derivatives, including those with a dimethylamino group, has led to insights into solvatochromism, acidochromism, and solid-state fluorescence. These properties are particularly important for the development of molecular logic switches (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).
3. Sensing and Capture of Chemical Compounds
Compounds containing the N,N-dimethylamino group have been explored for their potential in selective sensing and capture of specific chemicals like picric acid. This application is primarily due to the interaction between the dimethylamino group and target molecules, such as through fluorescence quenching (Vishnoi, Sen, Patwari, & Murugavel, 2015).
4. Electron Transfer in Polymer Models
The study of electron transfer in low-molecular-weight polyaniline models, which involve derivatives of N,N-dimethylamino groups, has contributed to a better understanding of the behavior of these compounds in various chemical environments. This is significant for applications in material science and electronics (Lokshin, Pyshkina, Golubev, Sergeyev, Zezin, Kabanov, Levon, & Piankijsakul, 2001).
5. Antioxidant Activity in Flavonols
Research on new flavonol derivatives, particularly those bearing the phenyl-N,N-dimethylamino group, has shown promising antioxidant potency without cytotoxic effects. This is crucial for the development of therapeutic agents with antioxidant properties (Szabados-Furjesi, Pajtás, Barta, Csepanyi, Kiss-Szikszai, Tósaki, & Bak, 2018).
properties
IUPAC Name |
6-[3-(dimethylamino)phenyl]-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-15(2)12-7-5-6-11(10-12)13(16)8-3-4-9-14(17)18/h5-7,10H,3-4,8-9H2,1-2H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNMKXZTTVDMPB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3-(N,N-Dimethylamino)phenyl]-6-oxohexanoic acid |
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